molecular formula C13H10O5 B11865402 4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate CAS No. 59862-59-8

4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate

Cat. No.: B11865402
CAS No.: 59862-59-8
M. Wt: 246.21 g/mol
InChI Key: IVQYPWAYMLKHQL-UHFFFAOYSA-N
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Description

4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate is a chemical compound with the molecular formula C13H10O5. It is a derivative of naphthoquinone, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate can be achieved through several methods. One common approach involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a chromene derivative. This reaction typically requires the use of anhydrous conditions and specific solvents such as N,N-dimethylformamide (DMF). The reaction is carried out at room temperature with the presence of a fluoride ion source .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, including the use of optimized reaction conditions and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and specific solvent conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones and hydroquinone derivatives, which have significant biological and chemical applications .

Scientific Research Applications

4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate involves its interaction with biological molecules through redox reactions. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and antitumoral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-5,8-dioxo-5,8-dihydronaphthalen-1-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and acetate groups contribute to its solubility and interaction with biological targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

59862-59-8

Molecular Formula

C13H10O5

Molecular Weight

246.21 g/mol

IUPAC Name

(4-methoxy-5,8-dioxonaphthalen-1-yl) acetate

InChI

InChI=1S/C13H10O5/c1-7(14)18-11-6-5-10(17-2)12-8(15)3-4-9(16)13(11)12/h3-6H,1-2H3

InChI Key

IVQYPWAYMLKHQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C2C(=O)C=CC(=O)C2=C(C=C1)OC

Origin of Product

United States

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